
Visualizing Cellular Dynamics: Applications of
Trisulfo-Cy5.5-Alkyne in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trisulfo-Cy5.5-Alkyne

Cat. No.: B1459257 Get Quote

For researchers, scientists, and drug development professionals, Trisulfo-Cy5.5-Alkyne has

emerged as a powerful tool for real-time visualization of dynamic cellular processes. This near-

infrared, water-soluble fluorescent probe allows for specific and covalent labeling of

biomolecules within living cells through a bioorthogonal click chemistry reaction. Its application

in live-cell imaging provides unprecedented opportunities to study protein synthesis, glycan

trafficking, and other vital cellular functions with high precision and minimal perturbation.

Trisulfo-Cy5.5-Alkyne is a cyanine 5.5 dye functionalized with an alkyne group. This alkyne

moiety readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction with azide-modified biomolecules.[1][2] This highly efficient and specific "click" reaction

allows for the covalent attachment of the bright and photostable Cy5.5 fluorophore to targets of

interest within the complex environment of a living cell. The trisulfonation of the Cy5.5 core

enhances its water solubility, making it highly suitable for biological applications.

Core Applications in Live-Cell Imaging:
The versatility of Trisulfo-Cy5.5-Alkyne enables a range of applications in live-cell imaging,

primarily centered around metabolic labeling strategies.

1. Visualizing Nascent Protein Synthesis: By introducing amino acid analogs containing an

azide group, such as L-azidohomoalanine (AHA), into cell culture media, newly synthesized

proteins can be metabolically labeled.[3] Subsequent treatment of the live cells with Trisulfo-
Cy5.5-Alkyne allows for the specific fluorescent tagging of these nascent proteins via the
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CuAAC reaction. This approach provides a powerful method to study protein synthesis

dynamics, localization, and turnover in real-time.

2. Tracking Glycan Trafficking and Localization: Similar to protein labeling, cells can be fed with

azide-modified monosaccharide precursors, which are incorporated into glycans through the

cell's natural biosynthetic pathways.[4][5] Trisulfo-Cy5.5-Alkyne can then be used to

fluorescently label these glycans on the cell surface and within intracellular compartments,

enabling the study of glycan trafficking, distribution, and their role in various cellular processes.

Quantitative Data Summary
The selection of a fluorescent probe for live-cell imaging is critically dependent on its

photophysical properties and biocompatibility. The following table summarizes key quantitative

data for Trisulfo-Cy5.5-Alkyne and related cyanine dyes.

Property Value References

Excitation Maximum (λex) ~678 nm

Emission Maximum (λem) ~694 nm

Molar Extinction Coefficient ~190,000 cm⁻¹M⁻¹

Quantum Yield (for Cy5) ~0.2 [6]

Photostability Moderate to High [7][8]

Cytotoxicity Low to Moderate [7][9][10]

Experimental Protocols
Detailed methodologies are crucial for the successful application of Trisulfo-Cy5.5-Alkyne in

live-cell imaging. Below are protocols for two key applications.

Protocol 1: Live-Cell Labeling of Nascent Proteins
This protocol details the metabolic labeling of newly synthesized proteins with an azide-

containing amino acid analog followed by fluorescent labeling with Trisulfo-Cy5.5-Alkyne.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://kops.uni-konstanz.de/server/api/core/bitstreams/58f5a9ed-5885-436a-9a0b-01f869110630/content
https://pubmed.ncbi.nlm.nih.gov/37489880/
https://www.benchchem.com/product/b1459257?utm_src=pdf-body
https://www.benchchem.com/product/b1459257?utm_src=pdf-body
https://www.benchchem.com/pdf/Quantitative_Analysis_of_Cy5_Fluorescence_Intensity_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6115680/
https://www.researchgate.net/publication/264600121_A_bright_red_fluorescent_cyanine_dye_for_live-cell_nucleic_acid_imaging_with_high_photostability_and_a_large_Stokes_shift
https://pmc.ncbi.nlm.nih.gov/articles/PMC6115680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8229084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6814864/
https://www.benchchem.com/product/b1459257?utm_src=pdf-body
https://www.benchchem.com/product/b1459257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mammalian cells of interest

Cell culture medium (methionine-free)

L-azidohomoalanine (AHA)

Trisulfo-Cy5.5-Alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Phosphate-buffered saline (PBS)

Live-cell imaging medium

Procedure:

Metabolic Labeling:

Plate cells at a desired density and allow them to adhere overnight.

Replace the growth medium with pre-warmed methionine-free medium and incubate for 1

hour to deplete intracellular methionine.

Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and

incubate for 4-16 hours.

Click Reaction - Live Cell Labeling:

Prepare a fresh 2X click reaction cocktail in live-cell imaging medium:

100 µM CuSO₄

500 µM THPTA

5 mM Sodium Ascorbate (add fresh)
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10 µM Trisulfo-Cy5.5-Alkyne

Wash the cells twice with PBS.

Add an equal volume of the 2X click reaction cocktail to the cells in imaging medium and

incubate for 10-30 minutes at 37°C, protected from light.[1][2]

Wash the cells three times with live-cell imaging medium.

Imaging:

Image the cells using a fluorescence microscope equipped with appropriate filters for

Cy5.5 (e.g., excitation ~640 nm, emission ~680 nm).

Protocol 2: Live-Cell Imaging of Cell-Surface Glycans
This protocol outlines the metabolic labeling of cell-surface sialic acids with an azide-modified

sugar and subsequent fluorescent labeling.

Materials:

Mammalian cells of interest

Cell culture medium

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

Trisulfo-Cy5.5-Alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Phosphate-buffered saline (PBS)

Live-cell imaging medium
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Procedure:

Metabolic Labeling:

Culture cells in their standard growth medium supplemented with 25-50 µM Ac₄ManNAz

for 2-3 days to allow for metabolic incorporation into cell-surface glycans.[4]

Click Reaction - Live Cell Labeling:

Prepare a fresh 2X click reaction cocktail as described in Protocol 1.

Wash the cells twice with PBS.

Add the click reaction cocktail to the cells and incubate for 10-20 minutes at room

temperature, protected from light.

Wash the cells three times with live-cell imaging medium.

Imaging:

Image the cells using a fluorescence microscope with appropriate settings for Cy5.5.

Visualizations
To further illustrate the applications and workflows, the following diagrams are provided.
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Caption: Experimental workflow for labeling nascent proteins.
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Caption: Viral entry and trafficking pathway visualization.
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Caption: Logical relationship of the labeling strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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